2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione
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Overview
Description
2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system and the presence of mesityl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[(trimethylsilyl)oxy]-3a,4,9,9a-tetrahydro-1H-benzo[f]isoindole-1,3(2H)-dione
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives
Uniqueness
2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione is unique due to its specific structural features, such as the mesityl groups and the fused ring system.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
11-(2,4,6-trimethylphenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione |
InChI |
InChI=1S/C23H21NO3/c1-11-8-12(2)21(13(3)9-11)24-22(26)19-16-10-17(25)18(20(19)23(24)27)15-7-5-4-6-14(15)16/h4-9,16,18-20H,10H2,1-3H3 |
InChI Key |
VWJPUFXKYFMOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3C4CC(=O)C(C3C2=O)C5=CC=CC=C45)C |
Origin of Product |
United States |
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